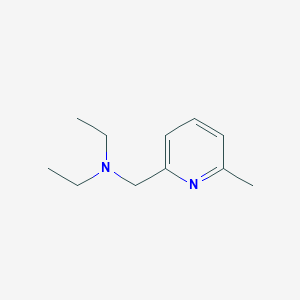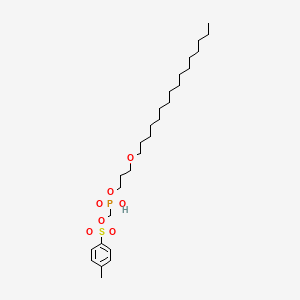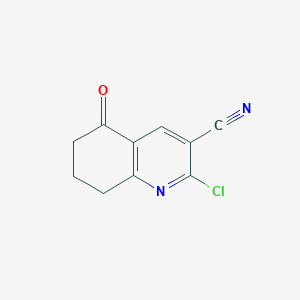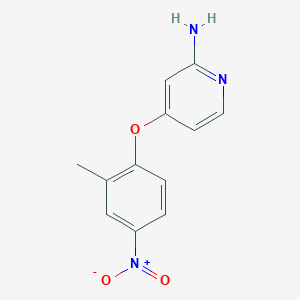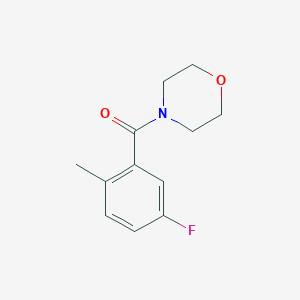
(5-Fluoro-2-methylphenyl)(morpholino)methanone
Descripción general
Descripción
(5-Fluoro-2-methylphenyl)(morpholino)methanone is a chemical compound with the CAS Number: 864054-89-7 . It has a molecular weight of 223.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14FNO2/c1-9-2-3-10 (13)8-11 (9)12 (15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 . This compound contains a total of 31 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 tertiary amide (aromatic) .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 223.25 . The InChI code is 1S/C12H14FNO2/c1-9-2-3-10 (13)8-11 (9)12 (15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 .Aplicaciones Científicas De Investigación
(5-Fluoro-2-methylphenyl)(morpholino)methanone has been studied for its potential applications in various scientific research fields. For example, this compound has been studied for its potential use as an organic synthesis reagent. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, this compound has been studied for its potential use in drug discovery. It has been used in the synthesis of various drugs, such as anti-cancer drugs and antifungal drugs. This compound has also been studied for its potential use in biochemistry. It has been used in the synthesis of various enzymes, such as proteases and kinases.
Mecanismo De Acción
Mode of Action
Morpholino compounds are known to act by “steric blocking”, binding to a target sequence within an rna, inhibiting molecules that might otherwise interact with the rna .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (5-Fluoro-2-methylphenyl)(morpholino)methanone in lab experiments is its low solubility in water and its ability to form a stable, crystalline solid in the presence of organic solvents. This makes it ideal for use in organic synthesis and drug discovery experiments. The main limitation of using this compound in lab experiments is its potential toxicity. This compound is known to be toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the study of (5-Fluoro-2-methylphenyl)(morpholino)methanone. These include further research into its potential applications in organic synthesis, drug discovery, and biochemistry. In addition, further research into its biochemical and physiological effects is needed to better understand its potential therapeutic uses. Finally, further research into its potential toxicity and safety profile is needed to ensure that it can be safely used in laboratory and clinical settings.
Safety and Hazards
Propiedades
IUPAC Name |
(5-fluoro-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICJVMNWQPWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
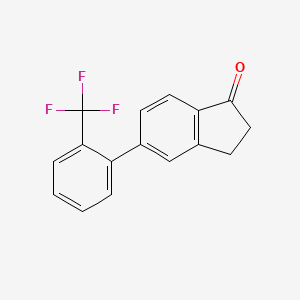
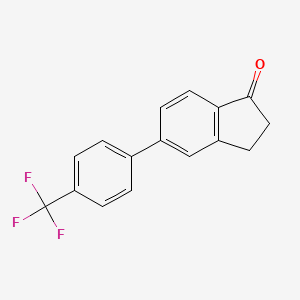

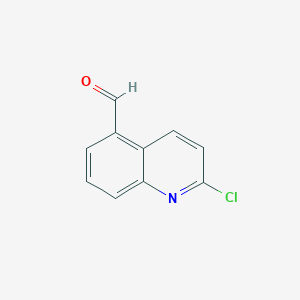
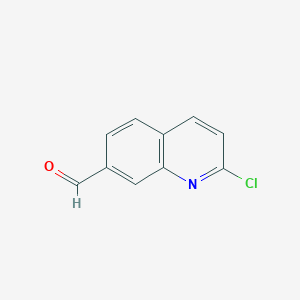
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
